N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-7-13(18(2)17-10)15(19)16-8-11-9-20-14-6-4-3-5-12(11)14/h3-7,11H,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEAKAMFXRQNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2COC3=CC=CC=C23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biological pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their modifications are summarized below:
Key Observations:
- The target compound’s 2,3-dihydrobenzofuran group provides a balance of aromaticity and partial saturation, likely improving metabolic stability compared to fully aromatic analogs .
- Sulfonamide-containing analogs (e.g., Compound If) exhibit higher melting points (176–178°C vs. 138–140°C for non-sulfonamide Ij ), suggesting stronger intermolecular interactions.
- Heterocyclic extensions (e.g., imidazopyridazine in TAK-593) demonstrate the importance of auxiliary rings in enhancing target specificity .
Physicochemical Properties
- Melting Points: Sulfonamide analogs (e.g., Compound If) exhibit higher melting points (176–178°C) than non-sulfonamide derivatives (e.g., Ij at 138–140°C), likely due to hydrogen bonding .
- Lipophilicity : The target compound’s 1,3-dimethylpyrazole and benzofuran groups may increase logP compared to more polar derivatives, enhancing blood-brain barrier penetration.
Q & A
Q. What optimized synthetic routes are recommended for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how do solvent/base systems influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a one-pot synthesis using 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride with 2,3-dihydro-1-benzofuran-3-ylmethylamine in a polar aprotic solvent (e.g., DMF or THF) is effective. Base selection (e.g., K₂CO₃ or NaH) is critical for deprotonation and accelerating the reaction. A typical protocol involves stirring at room temperature for 12–24 hours, achieving yields of 60–75% .
Q. What purification strategies are most effective for isolating this compound, particularly when dealing with byproducts from cyclocondensation?
Methodological Answer: Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) is recommended for separating the target compound from unreacted starting materials or cyclocondensation byproducts. Recrystallization in ethanol/water (1:1) can further improve purity (>95%). Analytical TLC (Rf ~0.4 in ethyl acetate/hexane) should monitor progress .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?
Methodological Answer:
- ¹H NMR : Key signals include the benzofuran methylene protons (δ 3.1–3.3 ppm, multiplet), pyrazole methyl groups (δ 2.4–2.6 ppm, singlet), and the carboxamide NH (δ 8.1–8.3 ppm, broad).
- IR : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and benzofuran C-O-C (~1240 cm⁻¹).
- HRMS : Molecular ion peak at m/z 327.1472 (calculated for C₁₇H₁₉N₃O₂) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the benzofuran and pyrazole moieties?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and torsion angles critical for conformational analysis. For example, the dihedral angle between the benzofuran and pyrazole rings typically ranges from 45°–60°, influencing steric interactions. Data collection parameters: Monoclinic space group P2₁/n, with unit cell dimensions a = 10.07 Å, b = 5.14 Å, c = 40.99 Å, β = 96.45° .
Q. What computational approaches (e.g., molecular docking) predict the compound’s biological target engagement?
Methodological Answer: Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase targets. The pyrazole carboxamide acts as a hydrogen-bond donor to catalytic residues (e.g., Arg120 in COX-2), while the benzofuran enhances hydrophobic binding. Validation via MD simulations (100 ns) assesses stability of ligand-protein complexes .
Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?
Methodological Answer: Systematic structure-activity relationship (SAR) studies are essential. For example, substituting the benzofuran methyl group with halogens (e.g., Cl or F) may alter logP and bioavailability, explaining discrepancies in IC₅₀ values. Use standardized assays (e.g., enzyme inhibition with ATPase/Topo I) and orthogonal validation (e.g., SPR for binding affinity) to resolve inconsistencies .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Lipophilicity : Introduce polar groups (e.g., -OH or -NH₂) to reduce logP (ideal range: 2–3).
- Metabolic stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated oxidation.
- Solubility : Formulate as a hydrochloride salt or use co-solvents (e.g., PEG-400) in animal dosing .
Q. How can in silico toxicity prediction tools (e.g., ProTox-II, Derek Nexus) identify potential off-target effects?
Methodological Answer: ProTox-II predicts hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity (Ames test alerts). Derek Nexus flags structural alerts like the benzofuran moiety for potential aryl hydrocarbon receptor (AhR) activation. Experimental validation via Ames assay and micronucleus testing is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
